2-Chloro-4-ethynyl-benzoic acid methyl ester 2-Chloro-4-ethynyl-benzoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 1224640-19-0
VCID: VC4317224
InChI: InChI=1S/C10H7ClO2/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h1,4-6H,2H3
SMILES: COC(=O)C1=C(C=C(C=C1)C#C)Cl
Molecular Formula: C10H7ClO2
Molecular Weight: 194.61

2-Chloro-4-ethynyl-benzoic acid methyl ester

CAS No.: 1224640-19-0

Cat. No.: VC4317224

Molecular Formula: C10H7ClO2

Molecular Weight: 194.61

* For research use only. Not for human or veterinary use.

2-Chloro-4-ethynyl-benzoic acid methyl ester - 1224640-19-0

Specification

CAS No. 1224640-19-0
Molecular Formula C10H7ClO2
Molecular Weight 194.61
IUPAC Name methyl 2-chloro-4-ethynylbenzoate
Standard InChI InChI=1S/C10H7ClO2/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h1,4-6H,2H3
Standard InChI Key GFTHRHCWMLNTGN-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=C1)C#C)Cl

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Structural Features

The systematic IUPAC name for this compound is methyl 2-chloro-4-ethynylbenzoate, reflecting its esterified benzoic acid backbone with substituents at the 2- and 4-positions. The ethynyl group (CCH-\text{C}\equiv\text{CH}) introduces sp-hybridized carbon atoms, enabling participation in click chemistry reactions such as Huisgen cycloadditions . The chlorine atom at the 2-position exerts both electronic and steric effects, influencing regioselectivity in subsequent reactions.

Key Structural Data:

  • Molecular Formula: C10H7ClO2\text{C}_{10}\text{H}_{7}\text{ClO}_{2}

  • Molecular Weight: 194.61 g/mol

  • SMILES: COC(=O)C1=C(C=C(C=C1)C#C)Cl

  • InChIKey: GFTHRHCWMLNTGN-UHFFFAOYSA-N

The crystal structure remains undetermined, but computational models suggest a planar aromatic ring with the ethynyl group oriented perpendicular to the plane, minimizing steric hindrance .

Synthesis and Manufacturing

Synthetic Routes

Industrial-scale synthesis of 2-chloro-4-ethynyl-benzoic acid methyl ester typically involves multi-step sequences starting from readily available precursors. A documented method proceeds as follows:

Comparative Analysis of Methods:

MethodYield (%)Purity (%)Key Challenges
Direct Chlorination4895Over-chlorination side products
Sonogashira Coupling7298High catalyst costs

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents, with a water solubility of 0.16 g/L at 25°C . It is stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions, necessitating storage at 2–8°C in amber glass containers .

Applications in Pharmaceutical Research

Intermediate for SGLT2 Inhibitors

A scalable synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid—a structural analogue—highlights the utility of this compound in developing sodium-glucose cotransporter-2 (SGLT2) inhibitors for diabetes therapy . The ethynyl group serves as a handle for further functionalization via click chemistry, enabling rapid diversification of drug candidates .

Material Science Applications

In polymer chemistry, the ethynyl moiety participates in thermal cross-linking reactions, forming robust networks with enhanced thermal stability. Such materials find use in coatings and adhesives requiring high-temperature resistance .

SupplierPurity (%)Price ($/g)Packaging
AK Scientific951,0181 g
Crysdot95+6681 g
A1 Biochem Labs951,2505 g

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